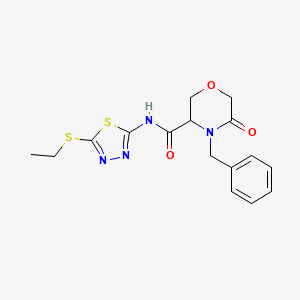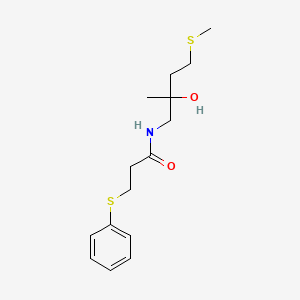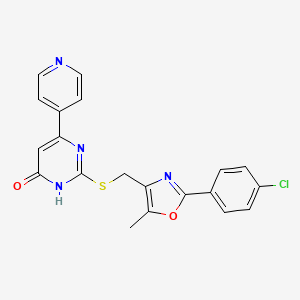![molecular formula C23H23N3O3S2 B2772125 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 877653-55-9](/img/structure/B2772125.png)
2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a thieno[3,2-d]pyrimidine derivative. Thieno[3,2-d]pyrimidines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings. In this case, the ring contains carbon, nitrogen, and sulfur atoms. These types of compounds often have interesting biological activities and are studied in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the thieno[3,2-d]pyrimidine core, with various substituents attached to it. These include a 3,5-dimethylphenyl group, a 2-methoxyphenyl group, and an acetamide group. The exact three-dimensional structure would need to be determined experimentally, for example through X-ray crystallography .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Synthesis of Novel Heterocyclic Compounds : A study described the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds demonstrated significant analgesic and anti-inflammatory activities, highlighting their potential as cyclooxygenase inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Radiosynthesis for Imaging Applications : The radiosynthesis of [18F]PBR111, a selective radioligand based on 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, was developed for imaging the translocator protein (18 kDa) with PET, showcasing the compound's utility in neuroimaging and diagnosis (Dollé et al., 2008).
Antimicrobial Activities : Pyrimidinone and oxazinone derivatives fused with thiophene rings were synthesized using 2-chloro-6-ethoxy-4-acetylpyridine, demonstrating good antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Hossan et al., 2012).
Antifungal Effect : Some 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound were synthesized and showed significant antifungal effects against types of fungi, illustrating their potential use as antifungal agents (Jafar et al., 2017).
Insecticidal Activities : Pyridine derivatives were synthesized and tested against the cowpea aphid, demonstrating that some compounds possess moderate to strong aphidicidal activities, indicating their potential as insecticides (Bakhite et al., 2014).
Potential Therapeutic Applications
Anticonvulsant Agents : The study focused on synthesizing S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents, indicating their moderate anticonvulsant activity and highlighting the importance of structure-activity relationships in developing new therapeutic agents (Severina et al., 2020).
Antitumor Activity : New 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives were synthesized and evaluated for their antitumor activity. Several compounds displayed potent anticancer activity, comparable to that of doxorubicin, against various human cancer cell lines, suggesting their potential in cancer therapy (Hafez & El-Gazzar, 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-14-10-15(2)12-16(11-14)26-22(28)21-18(8-9-30-21)25-23(26)31-13-20(27)24-17-6-4-5-7-19(17)29-3/h4-7,10-12H,8-9,13H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGNXXNSQDEEPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2772042.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2772044.png)

![2-(5-Chlorothiophen-2-yl)-1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2772046.png)


![Tert-butyl N-[3-hydroxy-1-(hydroxymethyl)-3-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B2772054.png)

![tert-Butyl 2,2-dimethyl-5-({[(4-methylbenzene)sulfonyl]oxy}methyl)-1,3-oxazolidine-3-carboxylate](/img/structure/B2772059.png)
![3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2772060.png)




